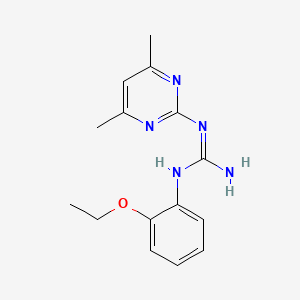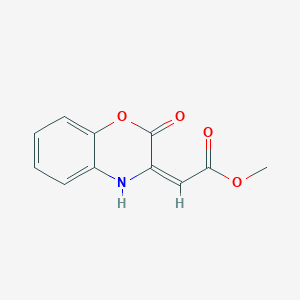
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to block the growth and proliferation of cancer cells.
Mécanisme D'action
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival, ultimately leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and can inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine is its high specificity for the EGFR tyrosine kinase. This makes it a useful tool for studying the role of this receptor in cancer and other diseases. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine. One area of interest is the development of new analogs with improved properties, such as increased solubility. Additionally, there is interest in studying the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in studying the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine in the treatment of other diseases, such as inflammatory disorders and bacterial infections.
Méthodes De Synthèse
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-4,6-dimethylpyrimidine with potassium cyanide to form 2-cyano-4,6-dimethylpyrimidine. This intermediate is then reacted with 2-bromoanisole to form 2-(2-methoxyphenyl)-4,6-dimethylpyrimidine. The final step involves reacting this intermediate with guanidine hydrochloride to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethoxyphenyl)guanidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR tyrosine kinase. This receptor is frequently overexpressed in many types of cancer, and its inhibition can lead to the suppression of tumor growth.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-21-13-8-6-5-7-12(13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIGPGZVKCDYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylpyrimidin-2-yl){[(2-ethoxyphenyl)amino]iminomethyl}amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)
![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)